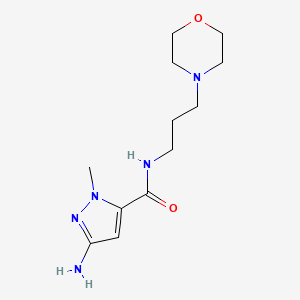
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as JNJ-40411813, is a potent and selective inhibitor of the protein kinase C theta (PKCθ). PKCθ is a member of the protein kinase C family, which plays a crucial role in T-cell activation and differentiation. Inhibition of PKCθ has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用機序
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is a selective inhibitor of PKCθ, which plays a crucial role in T-cell activation and differentiation. Inhibition of PKCθ by 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide leads to a reduction in T-cell activation and cytokine production, which results in a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and physiological effects:
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to be effective in reducing inflammation and tissue damage in various autoimmune diseases, such as rheumatoid arthritis and psoriasis. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to be effective in reducing joint pain and improving joint function in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is its selectivity for PKCθ, which reduces the risk of off-target effects. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
Future research on 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide could focus on the development of more potent and selective PKCθ inhibitors. In addition, further studies could investigate the potential use of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, studies could also investigate the potential use of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
合成法
The synthesis of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves a multi-step process, starting with the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with 3-chloropropylmorpholine to form the intermediate 3-(3-morpholin-4-ylpropylamino)-1-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with 2,4-dichloro-5-nitrobenzene in the presence of a base to form the final product, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide.
科学的研究の応用
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to be effective in treating psoriasis and other autoimmune diseases.
特性
IUPAC Name |
5-amino-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-16-10(9-11(13)15-16)12(18)14-3-2-4-17-5-7-19-8-6-17/h9H,2-8H2,1H3,(H2,13,15)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRWSBNKLQIKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

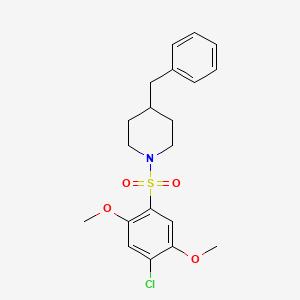
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)
![[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)


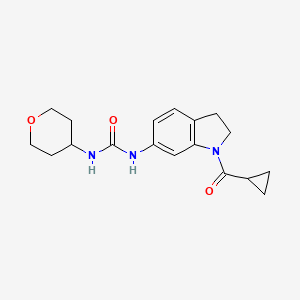
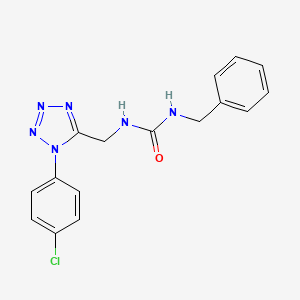
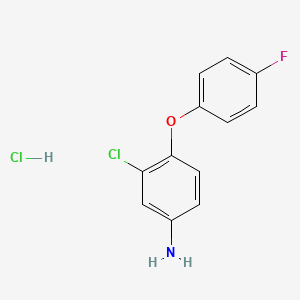
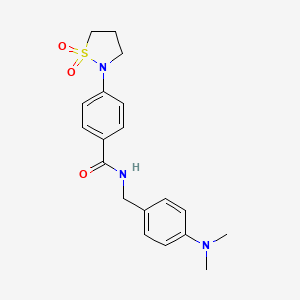
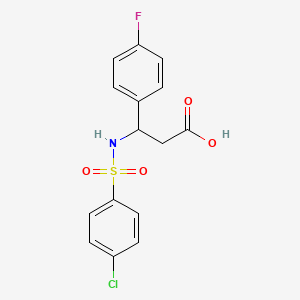
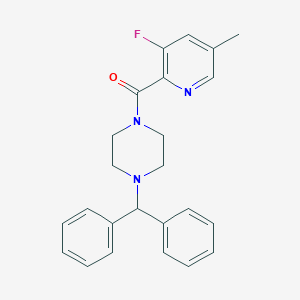
![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)